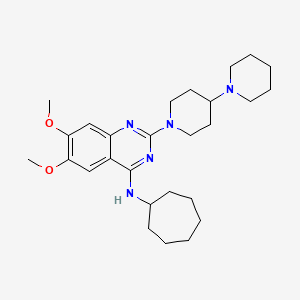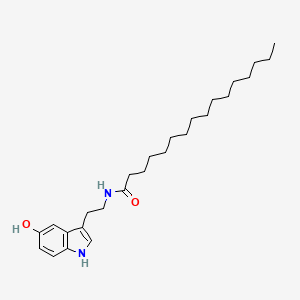
Palmitoyl Serotonin
Overview
Description
Palmitoyl Serotonin is a hybrid molecule that combines the properties of palmitic acid and serotonin. It is known for its potential therapeutic effects, particularly in the modulation of serotonergic signaling. This compound is of interest due to its ability to influence various physiological processes, including mood regulation, sleep, and cognitive functions.
Mechanism of Action
Target of Action
Palmitoyl Serotonin, also known as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide, primarily targets the Transient Receptor Potential Vanilloid-type 1 (TRPV1) . TRPV1 is a nonselective cation channel that can be activated by a variety of exogenous and endogenous physical and chemical stimuli . It is also suggested to have an affinity for cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
This compound acts as an antagonist of the TRPV1 channel . It inhibits the capsaicin-induced intracellular Ca2+ elevation in cells overexpressing the human recombinant TRPV1 receptor . This interaction with its targets leads to changes in the cellular response to stimuli, potentially affecting pain perception .
Biochemical Pathways
Palmitoylation, a reversible lipid modification, plays a significant role in the structural and functional regulation of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . This process significantly regulates protein function in a variety of biological processes .
Pharmacokinetics
It is known that palmitoylation plays a crucial role in regulating protein trafficking and maintaining protein stability . Inhibition of palmitoylation has been associated with reductions in protein activity and surface expression .
Result of Action
The molecular and cellular effects of this compound’s action include the attenuation of the development of L-DOPA-induced dyskinesia (LID) and enhancement of ERK1/2 phosphorylation and FosB/ΔFosB expression in the hemi-parkinsonian mouse model . It also reduces the surface expression and transport capacity of the serotonin transporter (SERT) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as the Selective Serotonin Reuptake Inhibitor (SSRI) escitalopram, can decrease this compound’s palmitoylation, reducing SERT surface expression and transport capacity . Additionally, fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases .
Biochemical Analysis
Biochemical Properties
Palmitoyl Serotonin is involved in a variety of biochemical reactions. This process is catalyzed by palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs), which add and remove palmitate respectively . Palmitoylation significantly increases the hydrophobicity of proteins, leading to changes in their conformation, stability, intracellular transport, localization, and binding affinity to cofactors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. Palmitoylation, the process it undergoes, plays significant roles in the structural and functional regulation of long-term potentiation (LTP) and long-term depression (LTD), which are important cellular mechanisms underlying learning and memory processes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. The palmitoylation process it undergoes is a dynamic post-translational modification that regulates protein kinetics, trafficking, and localization patterns upon physiological or cellular stimuli . It is believed to be employed by the cell to alter the subcellular localization, protein-protein interactions, or binding capacities of a protein .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to the palmitoylation process it undergoes. Palmitoylation significantly regulates protein function in a variety of biological processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by the palmitoylation process. Palmitoylation enhances the hydrophobicity of proteins and contributes to their membrane association . It also appears to play a significant role in subcellular trafficking of proteins between membrane compartments .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely influenced by the palmitoylation process. Palmitoylation, being a reversible lipid modification, has the ability to regulate protein membrane localization and trafficking
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoyl Serotonin can be synthesized through the reaction of serotonin with palmitoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters and purification processes would be essential to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring of the serotonin moiety.
Reduction: Reduction reactions may target the carbonyl group in the palmitoyl chain.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group of the serotonin moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the palmitoyl chain.
Substitution: Substituted derivatives at the hydroxyl group of serotonin.
Scientific Research Applications
Palmitoyl Serotonin has several applications in scientific research:
Chemistry: Used as a model compound to study lipid modifications and their effects on neurotransmitter function.
Biology: Investigated for its role in modulating serotonergic signaling pathways.
Medicine: Potential therapeutic applications in treating mood disorders, sleep disturbances, and cognitive impairments.
Industry: May be used in the development of new pharmaceuticals targeting the serotonergic system.
Comparison with Similar Compounds
Palmitoylethanolamide: Another lipid-modified compound with anti-inflammatory and analgesic properties.
Arachidonoyl Serotonin: A hybrid molecule similar to Palmitoyl Serotonin but with arachidonic acid instead of palmitic acid.
Uniqueness: this compound is unique due to its specific combination of palmitic acid and serotonin, which provides distinct pharmacological properties. Its ability to modulate serotonergic signaling through lipid modification sets it apart from other compounds in its class .
Properties
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(30)27-19-18-22-21-28-25-17-16-23(29)20-24(22)25/h16-17,20-21,28-29H,2-15,18-19H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQOZSXOPVLUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444897 | |
| Record name | Palmitoyl Serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212707-51-2 | |
| Record name | Palmitoyl Serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Palmitoyl Serotonin interact with cells to exert its neuroprotective effects?
A: Research suggests that this compound, also known as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide, exerts its neuroprotective effects primarily through the Brain-Derived Neurotrophic Factor (BDNF) pathway. [, ] In a study using HT-22 cells, a mouse hippocampal neuronal cell line, pre-treatment with this compound before exposure to glutamate, a neurotoxic substance, led to several beneficial outcomes. [] These included a reduction in apoptotic bodies (indicators of cell death), recovery of mitochondrial potential (essential for cell survival), and increased expression of B-cell lymphoma 2 (Bcl-2), a protein known for its anti-apoptotic activity. [] Furthermore, this compound treatment increased the phosphorylation of Tropomyosin-related kinase receptors (TrkB) and cAMP response element-binding protein (CREB), both key components of the BDNF signaling pathway. [] Importantly, this neuroprotective effect was significantly reduced when an anti-BDNF antibody or a TrkB inhibitor was introduced, highlighting the critical role of BDNF and its receptor in mediating this compound's action. []
Q2: Does this compound influence dopamine signaling in the brain?
A: Yes, metabolomic analysis of Caenorhabditis elegans (roundworm) infected with Cronobacter sakazakii (a bacterium) revealed alterations in dopamine-related metabolites following exposure to this compound. [] Specifically, there was a decrease in methyl dopamine and palmitoyl dopamine, alongside an increase in hydroxyl dopamine. [] These findings suggest that this compound may influence dopamine reuptake and potentially impact dopaminergic neurotransmission, although further research is needed to fully elucidate these mechanisms. []
Q3: What is the significance of this compound's effect on L-DOPA-induced dyskinesia?
A: L-3,4-dihydroxyphenylalanine (L-DOPA) is a common treatment for Parkinson's Disease, but long-term use often leads to abnormal involuntary movements (AIMs) known as dyskinesia. [] Research in a mouse model of Parkinson's Disease demonstrated that this compound administration alongside L-DOPA significantly reduced the severity of dyskinesia. [] This improvement was observed across various types of AIMs, including locomotive, axial, limb, and orofacial movements. [] Furthermore, this compound mitigated the L-DOPA-induced hyperactivation of dopamine D1 receptors in the striatum, a brain region crucial for motor control. [] This suggests that this compound could potentially be developed as a therapeutic strategy to manage L-DOPA-induced dyskinesia in Parkinson's Disease patients. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


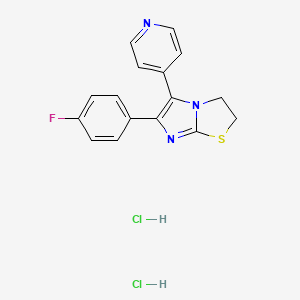

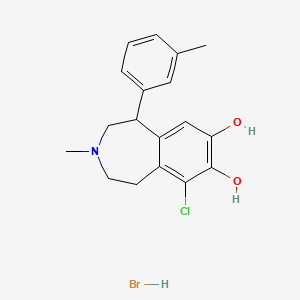
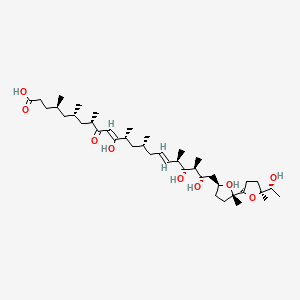


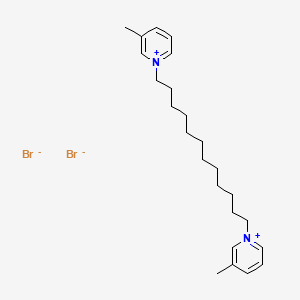

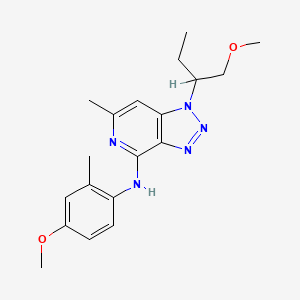
![N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B1663704.png)

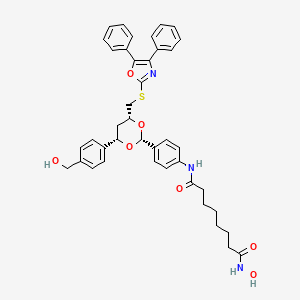
![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)
